

Head-to-Head Comparison: Telotristat Ethyl 250mg vs. 500mg in Carcinoid Syndrome Diarrhea

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Compound of Interest		
Compound Name:	Telotristat Ethyl	
Cat. No.:	B1663554	Get Quote

For researchers and drug development professionals navigating the therapeutic landscape of carcinoid syndrome, understanding the dose-dependent efficacy and safety of targeted therapies is paramount. This guide provides a comprehensive head-to-head comparison of **telotristat ethyl** at 250mg and 500mg dosages, administered three times daily (tid), based on pivotal clinical trial data. **Telotristat ethyl**, an inhibitor of tryptophan hydroxylase, targets the overproduction of serotonin, a key driver of carcinoid syndrome diarrhea.[1][2][3][4][5]

Efficacy Data: A Quantitative Comparison

The primary evidence for comparing the 250mg and 500mg dosages of **telotristat ethyl** comes from the Phase III clinical trials, TELESTAR and TELECAST.[6][7] These multicenter, randomized, placebo-controlled trials evaluated the efficacy and safety of **telotristat ethyl** in patients with carcinoid syndrome diarrhea not adequately controlled by somatostatin analogs (SSAs).[7]

Key Efficacy Endpoints from the TELESTAR Trial

The TELESTAR trial enrolled patients with a baseline of four or more bowel movements per day.[8][9][10] The primary endpoint was the change from baseline in the average daily frequency of bowel movements over a 12-week double-blind treatment period.[8][11]



Efficacy Measure	Placebo	Telotristat Ethyl 250mg tid	Telotristat Ethyl 500mg tid
Mean Reduction in Daily Bowel Movement Frequency (at week 12)	-0.9 movements[9][10]	-1.7 movements[9][10]	-2.1 movements[9][10]
Percentage Reduction in Bowel Movement Frequency (at week 12)	17%[12]	29%[12]	35%[12]
Responder Rate (≥30% reduction in BM frequency for ≥50% of the study)	20%[9][12]	44%[9][12]	42%[9][12]
Reduction in Urinary 5-HIAA (u5-HIAA) from Baseline (mg/24h at week 12)	+11.5[9]	-40.1[9]	-57.7[9]
Median Treatment Difference in u5-HIAA from Placebo (mg/24h at week 12)	N/A	-30.1 (p < 0.001)[9] [12]	-33.8 (p < 0.001)[9] [12]

Key Efficacy Endpoints from the TELECAST Trial

The TELECAST trial was a companion study to TELESTAR, enrolling patients with less frequent diarrhea (<4 bowel movements per day) but other symptoms of carcinoid syndrome.[6] [13][14] The primary efficacy endpoint in this trial was the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[6][13][15][16]



Efficacy Measure	Placebo	Telotristat Ethyl 250mg tid	Telotristat Ethyl 500mg tid
Median Treatment Difference in u5-HIAA from Placebo (at week 12)	N/A	-54.0% (p < 0.001)[6] [13][15][16]	-89.7% (p < 0.001)[6] [13][15][16]

Safety and Tolerability Profile

Both the TELESTAR and TELECAST trials provided comprehensive safety data for the 250mg and 500mg dosages of **telotristat ethyl**.[6][7]

Adverse Events in the TELESTAR Trial (12-Week Double-

Blind Period)

Adverse Event	Placebo (n=45)	Telotristat Ethyl 250mg tid (n=45)	Telotristat Ethyl 500mg tid (n=45)
Any Treatment- Emergent AE (TEAE)	87%[12]	82%[12]	93%[12]
Nausea	11.1%[9]	13.3%[9]	31.1%[9]
Depression	6.7%[12]	4.4%[12]	18%[12]
Treatment Discontinuation due to AEs	13%[12]	7%[12]	7%[12]

Serious Adverse Events in the TELECAST Trial (12-Week Double-Blind Period)



Group	Number of Patients with Serious Adverse Events
Placebo (n=26)	5 (19.2%)[6]
Telotristat Ethyl 250mg tid (n=25)	1 (4.0%)[6]
Telotristat Ethyl 500mg tid (n=25)	3 (12.0%)[6]

Experimental Protocols TELESTAR and TELECAST Study Design

The pivotal Phase III trials, TELESTAR and TELECAST, shared a similar design.[7] They were multicenter, randomized, double-blind, placebo-controlled studies.[7][9]

Patient Population: Eligible participants were adults (≥18 years) with a histopathologically confirmed diagnosis of a well-differentiated metastatic neuroendocrine tumor and a documented history of carcinoid syndrome.[9] All patients were on a stable dose of SSA therapy for at least three months prior to enrollment.[9] The key difference in the patient population was that TELESTAR enrolled patients with four or more bowel movements per day, while TELECAST included patients with fewer than four bowel movements per day who had other carcinoid syndrome symptoms.[6][13][14]

Randomization and Treatment: Patients were randomized in a 1:1:1 ratio to receive either placebo, **telotristat ethyl** 250mg, or **telotristat ethyl** 500mg, administered orally three times a day for a 12-week double-blind treatment period.[7][9] This was followed by a 36-week openlabel extension period where patients could receive **telotristat ethyl**.[6][7]

Primary Endpoints:

- TELESTAR: The primary endpoint was the mean change from baseline in the number of daily bowel movements over the 12-week double-blind treatment period.[8]
- TELECAST: The primary safety and efficacy endpoints were the incidence of treatmentemergent adverse events (TEAEs) and the percent change from baseline in 24-hour u5-HIAA at week 12.[6][13][15][16]



Key Assessments:

- Bowel Movement Frequency: Recorded daily by patients in a diary.
- Urinary 5-HIAA: Measured from 24-hour urine collections at baseline and subsequent study visits.
- Safety Assessments: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.

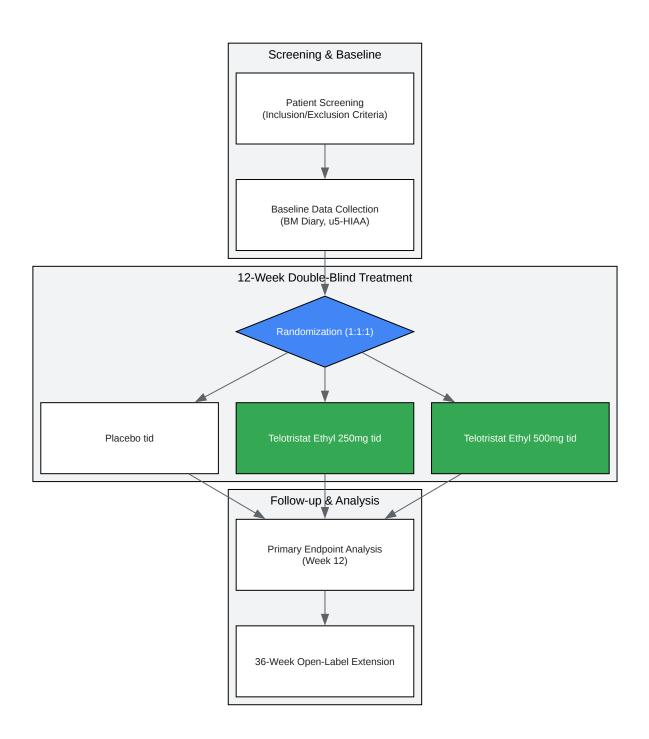
Visualizing the Science Telotristat Ethyl Mechanism of Action

Telotristat ethyl is a prodrug that is converted to its active metabolite, telotristat.[2] Telotristat inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[2] [5] This leads to a reduction in peripheral serotonin production, thereby alleviating the symptoms of carcinoid syndrome diarrhea.[2]









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